(S)-2-(4-Aminophenyl)butanoic Acid
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Overview
Description
(S)-2-(4-Aminophenyl)butanoic Acid is an organic compound with the molecular formula C10H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Aminophenyl)butanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes and advanced chiral resolution techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Aminophenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-(4-Aminophenyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Aminophenyl)butanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Aminophenyl)butanoic Acid: The enantiomer of the compound with different biological activity.
4-Aminophenylacetic Acid: Lacks the chiral center and has different chemical properties.
4-Aminobenzoic Acid: Similar structure but different functional groups.
Uniqueness
(S)-2-(4-Aminophenyl)butanoic Acid is unique due to its chiral nature, which imparts specific biological activity and interactions that are not observed in its achiral counterparts. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-(4-aminophenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
WAPLXGPARWRGJO-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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